molecular formula C12H7Cl2N3O B11846001 2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL

2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL

Cat. No.: B11846001
M. Wt: 280.11 g/mol
InChI Key: YPQXINRMQPKGAN-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichlorobenzaldehyde with 2-aminopyridine in the presence of a base, followed by cyclization to form the imidazo[4,5-C]pyridine core . The reaction conditions often include refluxing in solvents such as ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and solvent recovery systems to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridine: Similar structure but lacks the hydroxyl group.

    2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL is unique due to the presence of both the imidazole and pyridine rings, as well as the hydroxyl group, which can participate in hydrogen bonding and other interactions. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H7Cl2N3O

Molecular Weight

280.11 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-1,5-dihydroimidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C12H7Cl2N3O/c13-6-2-1-3-7(14)9(6)11-16-8-4-5-15-12(18)10(8)17-11/h1-5H,(H,15,18)(H,16,17)

InChI Key

YPQXINRMQPKGAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CNC3=O)Cl

Origin of Product

United States

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